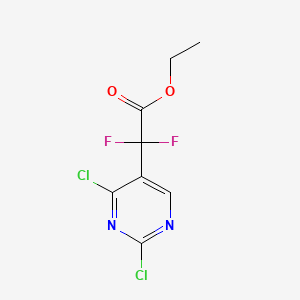
Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate typically involves the reaction of 2,4-dichloropyrimidine with ethyl 2,2-difluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate can be compared with other pyrimidine derivatives such as:
2,4-Dichloropyrimidine: Lacks the ethyl and difluoroacetate groups, resulting in different chemical properties and applications.
Ethyl 2-(2,4-dichloropyrimidin-5-yl)acetate:
2,4-Difluoropyrimidine: Contains fluorine atoms but lacks the chlorine and ethyl groups, resulting in distinct chemical behavior.
Properties
Molecular Formula |
C8H6Cl2F2N2O2 |
|---|---|
Molecular Weight |
271.04 g/mol |
IUPAC Name |
ethyl 2-(2,4-dichloropyrimidin-5-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6Cl2F2N2O2/c1-2-16-6(15)8(11,12)4-3-13-7(10)14-5(4)9/h3H,2H2,1H3 |
InChI Key |
AIJOAUVWBWPNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(N=C1Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















